molecular formula C17H31NO2 B12219456 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol CAS No. 27866-07-5

1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol

Cat. No.: B12219456
CAS No.: 27866-07-5
M. Wt: 281.4 g/mol
InChI Key: HHDMTWMQSWWWQI-UHFFFAOYSA-N
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Description

1-[(1-Methylethyl)amino]-3-(tricyclo[33113,7]decan-1-ylmethoxy)-2-propanol is a complex organic compound with a unique structure It is characterized by the presence of a tricyclo[33113,7]decane moiety, which is a rigid, polycyclic structure, and a propanol group substituted with an isopropylamino group

Preparation Methods

The synthesis of 1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol typically involves multiple steps. The synthetic route often starts with the preparation of the tricyclo[3.3.1.13,7]decane core, followed by the introduction of the propanol group and the isopropylamino group. The reaction conditions may vary, but common reagents include strong bases and nucleophiles to facilitate the substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propanol group, using reagents like alkyl halides or sulfonates.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.

    Biology: It may serve as a ligand in biochemical studies, helping to understand protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol involves its interaction with specific molecular targets. The tricyclo[3.3.1.13,7]decane moiety provides a rigid framework that can interact with biological macromolecules, while the isopropylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other tricyclic molecules with different substituents. For example:

    1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-butanol: Similar structure but with a butanol group instead of propanol.

    1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-ethanol: Similar structure but with an ethanol group instead of propanol.

The uniqueness of 1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol lies in its specific combination of the tricyclic core and the propanol group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17/h12-16,18-19H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDMTWMQSWWWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950540
Record name 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27866-07-5
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-isopropylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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